molecular formula C13H12N2 B14134302 (E)-1-Benzyl-2-phenyldiazene CAS No. 4406-67-1

(E)-1-Benzyl-2-phenyldiazene

Cat. No.: B14134302
CAS No.: 4406-67-1
M. Wt: 196.25 g/mol
InChI Key: OFPLKXJFHUIDJF-UHFFFAOYSA-N
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Description

(E)-1-Benzyl-2-phenyldiazene (CAS Number: 952-53-4) is an organic compound with the molecular formula C 13 H 10 N 2 O and a molecular weight of 210.23 g/mol . This compound is characterized by a diazene functional group linked to a benzyl and a phenyl ketone moiety. It is supplied for laboratory research applications. Diazene derivatives are of significant interest in various research fields, including organic synthesis and medicinal chemistry. Related compounds, such as amidoximes, are extensively studied as prodrugs to enhance the bioavailability of therapeutic amidines, which are investigated for potential antiparasitic and anticancer activities . Researchers may explore this compound as a building block or intermediate in the synthesis of more complex molecules or in the development of novel synthetic methodologies. This product is labeled For Research Use Only (RUO) . It is not intended for use in diagnostics, therapeutic applications, or any form of human consumption. Researchers are responsible for handling this material in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4406-67-1

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

benzyl(phenyl)diazene

InChI

InChI=1S/C13H12N2/c1-3-7-12(8-4-1)11-14-15-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

OFPLKXJFHUIDJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=NC2=CC=CC=C2

Origin of Product

United States

Stereochemical Principles and Control in E 1 Benzyl 2 Phenyldiazene Systems

Analysis of E/Z Isomerism in Diazene (B1210634) and Azobenzene (B91143) Scaffolds

E/Z isomerism, a form of stereoisomerism, is a fundamental characteristic of compounds containing a nitrogen-nitrogen double bond (N=N), such as in diazene and azobenzene systems. libretexts.org This isomerism arises due to the restricted rotation around the N=N double bond, which results in two distinct spatial arrangements of the substituents attached to the nitrogen atoms. libretexts.org The two isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules. researchgate.netnih.gov

The (E)-isomer (from the German entgegen, meaning opposite) has the higher-priority substituents on opposite sides of the N=N double bond. This configuration is often referred to as the trans-isomer.

The (Z)-isomer (from the German zusammen, meaning together) has the higher-priority substituents on the same side of the N=N double bond. This is often referred to as the cis-isomer. Current time information in Nyong-et-Kellé, CM.

In the case of 1-Benzyl-2-phenyldiazene, the benzyl (B1604629) group and the phenyl group are the substituents. According to CIP rules, the phenyl group has a higher priority than the benzyl group. However, for simple disubstituted diazenes, the E/Z notation describes the relative orientation of the two substituent groups. For (E)-1-Benzyl-2-phenyldiazene, the benzyl and phenyl groups lie on opposite sides of the N=N bond.

Generally, the (E)-isomer of diazenes and azobenzenes is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. rsc.org The energy difference between the two states allows for photoswitching, where irradiation with light of a specific wavelength can induce E→Z isomerization, while another wavelength or thermal relaxation can trigger the reverse Z→E process. Current time information in Nyong-et-Kellé, CM.nih.gov This photoisomerization is a key feature of azobenzene-based molecular switches and materials. researchgate.net

Table 1: General Comparison of E/Z Isomers in Diazene/Azobenzene Scaffolds

Property(E)-Isomer (trans)(Z)-Isomer (cis)Reference
Stereochemistry Substituents on opposite sides of the N=N bond.Substituents on the same side of the N=N bond. libretexts.org
Thermodynamic Stability Generally more stable.Generally less stable (metastable). researchgate.netrsc.org
Molecular Geometry Typically planar or near-planar.Non-planar, bent structure. Current time information in Nyong-et-Kellé, CM.
Reactivity Less reactive.More reactive, facilitating faster consumption rates at elevated temperatures. preprints.org
Isomerization Trigger Z→E isomerization promoted by visible light or heat.E→Z isomerization promoted by UV light. Current time information in Nyong-et-Kellé, CM.researchgate.net

Methodologies for Stereochemical Assignment in this compound

The unambiguous determination of the stereochemistry of diazenes is crucial for understanding their properties and reactivity. Several analytical techniques are employed for this purpose, with advanced Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool. scielo.brmanchester.ac.ukresearchgate.net

Application of Advanced NMR Spectroscopy for Configurational Elucidation (e.g., Long-Range Heteronuclear Coupling Constants, NOESY)

Advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about molecular structure, connectivity, and spatial arrangement, which are essential for distinguishing between E and Z isomers. ugm.ac.id

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that identifies protons that are close to each other in space (typically within 5 Å), irrespective of their through-bond connectivity. chemguide.co.uk This is particularly useful for assigning stereochemistry around a double bond. For This compound , a NOESY experiment would be expected to show cross-peaks between the protons of the benzylic methylene (B1212753) (-CH₂-) group and the ortho-protons of the adjacent phenyl ring. Conversely, the Z-isomer would show a NOE between the benzylic protons and the protons of the other phenyl ring.

Table 2: Expected NMR Correlations for Stereochemical Elucidation of this compound

NMR ExperimentExpected Key Correlation for (E)-IsomerInformation ProvidedReference
COSY Correlations between adjacent protons within the benzyl and phenyl rings.Confirms ¹H-¹H spin systems within each substituent.
HSQC/HMQC Correlates each proton to its directly attached carbon atom.Assigns carbon signals based on known proton assignments.
HMBC Correlation between benzylic protons (-CH₂-) and the ipso-carbon of the phenyl ring.Establishes through-bond connectivity across the N=N-phenyl linkage. researchgate.net
NOESY Correlation between benzylic protons (-CH₂-) and the ortho-protons of the adjacent phenyl ring.Confirms through-space proximity, providing direct evidence for the (E) configuration. rsc.orgchemguide.co.uk

Factors Governing the (E)-Stereoselectivity in Diazene Synthesis

The synthesis of diazenes often yields the (E)-isomer as the major or exclusive product due to its greater thermodynamic stability. Several synthetic strategies have been developed that provide high (E)-stereoselectivity.

One key factor is the reaction mechanism. For instance, studies on the chemistry of diazene (HNNH) have shown that amine radical recombination reactions predominantly produce the E-isomer. preprints.org Similarly, H-abstraction from N₂H₃ also results in the E HNNH isomer. preprints.org

Modern synthetic methods often exploit specific precursors and reaction conditions to control the stereochemical outcome.

Oxidation of Sulfamides : The electrochemical oxidation of N,N'-disubstituted sulfamides is a method used to form a variety of diazenes, including dialkyl, mixed alkyl/aryl, and diaryl diazenes (azobenzenes). This method often proceeds under mild conditions, favoring the formation of the stable (E)-isomer.

Julia-Kocienski Olefination Variants : In related alkene syntheses, the choice of base and solvent has been shown to be critical in controlling stereoselectivity. For example, using potassium or sodium hexamethyldisilazide as the base in a solvent like 1,2-dimethoxyethane (B42094) can lead to high yields of the trans (E)-alkene. Similar principles can apply to the synthesis of diazenes, where reaction conditions are tuned to favor the desired stereoisomer.

Kinetic Control : In some reactions, such as the formation of tosylhydrazones, a kinetic preference for the E-geometry is observed because only the E-isomers can proceed to the next reaction step, such as a chelation-controlled reduction. This highlights how downstream reactivity can enforce the stereochemical outcome of an initial step.

Influence of Stereochemistry on Reaction Pathways and Outcomes of Diazenes

The stereochemistry of a diazene profoundly influences its reactivity and the pathways it follows in chemical transformations. The difference in stability and geometry between (E) and (Z) isomers leads to distinct chemical behaviors.

Specific examples of stereochemistry influencing reaction outcomes include:

Thermolysis : The stereochemistry of the starting diazene can affect the products formed during thermal decomposition. For example, the thermolysis of certain diazenes containing a 2-phenyl-2-butyl group was studied to probe for stereochemical evidence of specific cleavage mechanisms. youtube.com

Cycloadditions : In photochemical reactions, such as [4+2] cycloadditions, the stereochemistry of the diazene component is critical in determining the structure and stereochemistry of the resulting cyclic products. chemguide.co.uk

Biological Reactions : In biological systems, enzyme active sites are highly specific. The reduction of diazene by the enzyme nitrogenase is inhibited by H₂, a characteristic shared with the reduction of N₂. This suggests that diazene enters the normal N₂ reduction pathway and that its specific stereochemical configuration is recognized by the enzyme.

Table 3: Influence of Stereochemistry on Diazene Reactivity

Reaction TypeInfluence of (E) vs. (Z) StereochemistryReference
Thermal Reactions The less stable (Z)-isomer is often more reactive and may decompose or isomerize to the (E)-form at lower temperatures. preprints.orgyoutube.com
Photochemical Reactions The isomers absorb light at different wavelengths, allowing for selective photoisomerization (e.g., E→Z with UV, Z→E with visible light), which drives photoswitching applications. Current time information in Nyong-et-Kellé, CM.nih.gov
Cycloaddition Reactions The defined geometry of the diazene dictates the stereochemical outcome of the cycloadduct. chemguide.co.uk
Enzymatic Reactions The specific geometry of the isomer is critical for binding to an enzyme's active site and subsequent transformation.
Reduction Reactions The configuration of the diazene can be retained or altered upon one-electron reduction, depending on the molecular structure.

Reaction Mechanisms and Reactivity Profiles of E 1 Benzyl 2 Phenyldiazene

Dinitrogen Extrusion Processes from Diazene (B1210634) Core

A primary reaction pathway for diazenes involves the elimination of the dinitrogen (N₂) molecule, a thermodynamically favorable process that generates highly reactive radical species. This extrusion can be initiated through thermal or photochemical means.

When subjected to heat, azo compounds like (E)-1-Benzyl-2-phenyldiazene undergo decomposition. Research on analogous compounds, such as 1-diphenylmethyl-2-phenyldiazene, indicates that thermolysis does not occur through a concerted cleavage of both C-N and N-N bonds. cdnsciencepub.com Instead, the process is initiated by a one-bond homolytic cleavage of the weaker carbon-nitrogen bond. cdnsciencepub.com This initial step produces a benzyl (B1604629) radical and a phenyldiazenyl radical (C₆H₅N=N•). cdnsciencepub.comoregonstate.edu The phenyldiazenyl radical is highly unstable and rapidly loses a molecule of dinitrogen to generate a phenyl radical. cdnsciencepub.com

Enhanced absorption in the NMR spectrum during the thermolysis of 1-diphenylmethyl-2-phenyldiazene provides evidence for the one-bond cleavage mechanism. cdnsciencepub.com The rate of decomposition is influenced by the solvent, with slight viscosity effects observed on the rate constant. cdnsciencepub.com For instance, the thermolysis of a related diazene in various hydrocarbon solvents demonstrated differing rate constants, highlighting the role of the solvent environment. cdnsciencepub.com

Table 1: Kinetic Parameters for Thermolysis of a Diazene Analogue (Data adapted from studies on (+)-1-diphenylmethyl-2-(2-butyl)diazene at 77.6 °C) cdnsciencepub.com

SolventRate Constant (k) x 10⁻⁵ s⁻¹Activation Enthalpy (ΔH‡) (kcal/mol)Activation Entropy (ΔS‡) (eu)
Cumene4.4830.5 ± 1.38.1 ± 4.0
Octane4.28Not ReportedNot Reported
Hexadecane3.95Not ReportedNot Reported

This interactive table allows for the comparison of kinetic data across different solvents, illustrating the influence of the reaction medium on the thermal decomposition rate.

Irradiation with light provides an alternative pathway for activating the diazene core. A characteristic feature of azobenzene (B91143) derivatives is their ability to undergo reversible E ↔ Z (trans ↔ cis) photoisomerization upon absorption of photons. researchgate.netdiva-portal.org The E-isomer of this compound can be converted to the Z-isomer by irradiation with UV light, and the reverse process can often be achieved with visible light or heat. researchgate.net Quantum yields for these isomerization processes are dependent on the wavelength of light used. researchgate.net

Beyond isomerization, photochemical conditions can induce the decomposition of the diazene. researchgate.net Irradiation, typically with UV light, can promote the extrusion of N₂ and the formation of radical intermediates, similar to the thermal pathway. researchgate.netrsc.orgresearchgate.net For example, photolysis of 1-substituted benzotriazole (B28993) arylhydrazones, which are precursors to diazene-like intermediates, results in the generation of biradicals following N₂ elimination. researchgate.net The efficiency and product distribution of these photochemical reactions are highly dependent on the molecular structure and the presence of other functional groups. rsc.orgnih.gov Studies on light-driven molecular motors, which often incorporate an azobenzene-type core, show that photoisomerization can occur on an ultrafast timescale of 100-300 femtoseconds. nih.gov

Both thermal and photochemical decomposition pathways culminate in the generation of a pair of radical intermediates. cdnsciencepub.comresearchgate.net For this compound, the initial homolytic cleavage of the C-N bond yields a benzyl radical and a phenyldiazenyl radical. cdnsciencepub.com

C₆H₅CH₂-N=N-C₆H₅ → C₆H₅CH₂• + •N=N-C₆H₅

The phenyldiazenyl radical has a very short lifetime, estimated to be around 10⁻¹¹ seconds or less, and rapidly undergoes denitrogenation to form a more stable phenyl radical and molecular nitrogen. cdnsciencepub.com

•N=N-C₆H₅ → C₆H₅• + N₂

This results in the formation of a geminate radical pair, consisting of a benzyl radical and a phenyl radical, held in close proximity within a "cage" of solvent molecules. cdnsciencepub.comwikipedia.org The subsequent fate of these biradical intermediates is dictated by solvent-cage effects and their intrinsic reactivity. cdnsciencepub.com

Photochemical Decomposition and Photoisomerization Dynamics

Radical-Mediated Transformations and Solvent-Cage Effects in Diazene Chemistry

The concept of the solvent cage is critical to understanding the products of diazene decomposition. wikipedia.orgnumberanalytics.com The geminate radical pair (benzyl and phenyl radicals) formed upon dinitrogen extrusion is temporarily trapped by the surrounding solvent molecules. wikipedia.org From within this cage, the radicals can undergo several reactions.

In-cage Recombination: The radicals can recombine with each other before they diffuse apart. The recombination of the benzyl and phenyl radicals would form diphenylmethane.

Cage Escape: The radicals can diffuse out of the primary solvent cage to become free radicals in the bulk solution. cdnsciencepub.com

The efficiency of cage escape versus in-cage recombination is known as the cage effect. In the thermolysis of a similar azoalkane, the cage effect was determined to be at least 13%, meaning a significant portion of the radicals recombine within the cage. cdnsciencepub.com The viscosity of the solvent plays a role; more viscous solvents can enhance the cage effect by slowing the diffusion of the radicals. numberanalytics.com

Once the radicals escape the cage, they can participate in a variety of radical-mediated transformations. researchgate.netnsf.gov A common reaction is hydrogen atom abstraction from a hydrogen-donor solvent, which would yield toluene (B28343) from the benzyl radical and benzene (B151609) from the phenyl radical. nih.gov These escaped radicals can also initiate polymerization or react with other radical scavengers present in the solution. cdnsciencepub.comwikipedia.org

Cycloaddition Reactions Involving Diazene Systems

The N=N double bond of the diazene moiety can participate in cycloaddition reactions, providing a pathway to synthesize heterocyclic compounds without extruding the nitrogen atoms. Phenyldiazenes, which can be generated in situ, have been shown to act as dienophiles in [4+2] cycloaddition reactions (Diels-Alder type reactions). researchgate.net When reacted with a conjugated diene like furan (B31954) under acidic conditions, phenyldiazenes can be trapped to form pyridazinium salts. researchgate.net This reaction represents a direct functionalization of the diazene core where the N=N moiety is conserved in the final product. researchgate.net

The diazene system can also potentially participate in 1,3-dipolar cycloadditions, although this is more commonly associated with azides and nitrile oxides. wikipedia.org In these reactions, the diazene would act as the dipolarophile, reacting with a 1,3-dipole to form a five-membered ring. wikipedia.org

Electrophilic and Nucleophilic Reactivity of the Diazene N=N Bond

The diazene N=N bond possesses a dual electronic character, allowing it to react with both electrophiles and nucleophiles. ntu.edu.sg

Nucleophilic Reactivity: The nitrogen atoms in the diazene group have lone pairs of electrons, allowing them to act as nucleophiles. ntu.edu.sg They can attack strong electrophiles. For instance, a proposed mechanism for the oxidation of arylhydrazines involves an intermediate phenyldiazene (B1210812) that performs a nucleophilic attack on an iodine(V) reagent (IBX). mdpi.com

Electrophilic Reactivity: The π-system of the N=N double bond can be susceptible to nucleophilic attack, particularly if the diazene is substituted with electron-withdrawing groups that lower the energy of the LUMO. ntu.edu.sg While simple alkyl-aryl diazenes are not strong electrophiles, their reactivity can be enhanced by coordination to a Lewis acid or protonation, which makes the N=N bond more electron-deficient and susceptible to attack by nucleophiles. ntu.edu.sguni-regensburg.de

Mechanistic Investigations Utilizing Isotopic Labeling, Kinetic Studies, and Spectroscopic Probes

The elucidation of reaction mechanisms for compounds like this compound is crucial for understanding their reactivity and for the rational design of new chemical transformations. Mechanistic investigations often employ a combination of isotopic labeling, kinetic studies, and various spectroscopic techniques to probe reaction intermediates, transition states, and the sequence of bond-breaking and bond-forming events. While detailed experimental data specifically for this compound are not extensively documented in publicly accessible literature, the reactivity of closely related azobenzene and phenyldiazene derivatives provides a strong framework for understanding its mechanistic pathways.

Isotopic Labeling Studies

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing definitive evidence for or against proposed mechanisms. In the context of phenyldiazene chemistry, deuterium (B1214612) (²H or D) and carbon-13 (¹³C) are common isotopic labels.

One key application of isotopic labeling is to determine whether a particular C-H bond is broken during the rate-determining step of a reaction, which is revealed by a kinetic isotope effect (KIE). Furthermore, labeling can uncover molecular rearrangements and the origin of atoms in the final products.

For instance, in studies of the visible-light-mediated cyclization of (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-(phenyl-d₅)-diazene, a deuterated analogue of a phenyldiazene, it was observed that the deuterium atoms were retained in the product. researchgate.net This finding was crucial in suggesting that a hydrogen atom from the phenyl ring migrates to the newly formed five-membered ring during the reaction. researchgate.net A similar experiment performed in a deuterated solvent (dichloroethane-d₄) showed no incorporation of deuterium into the product, ruling out the solvent as a source of hydrogen atoms. researchgate.net

These types of experiments, if applied to this compound, could elucidate the mechanisms of its thermal or photochemical decomposition. For example, by selectively deuterating the benzyllic C-H bonds, one could determine their involvement in hydrogen atom transfer steps, which are common in radical reactions.

Table 1: Representative Isotopic Labeling Experiment for a Phenyldiazene Derivative

Labeled SubstrateReaction ConditionsKey FindingMechanistic Implication
(E)-1-[2-(hex-1-yn-1-yl)phenyl]-2-(phenyl-d₅)-diazeneVisible Light, Photocatalyst67% yield of deuterated product with 97% deuteration. researchgate.netIntramolecular hydrogen migration from the phenyl ring.
(E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazeneVisible Light, Photocatalyst, in DCE-d₄No deuterium incorporation into the product. researchgate.netSolvent is not the source of migrating hydrogen.

Kinetic Studies

Kinetic studies measure reaction rates and how they are affected by changes in concentration, temperature, and solvent. This information is used to determine the rate law, activation parameters (enthalpy and entropy of activation), and to infer the nature of the transition state.

The thermal decomposition of azobenzenes and related diazenes often proceeds through a radical mechanism. The rate of decomposition can be followed by monitoring the disappearance of the reactant or the appearance of a product over time. For many similar azo compounds, the decomposition follows first-order kinetics, where the rate is directly proportional to the concentration of the azo compound.

The study of the thermal decomposition of benzenediazo benzyl sulfone, a compound with some structural similarity to this compound, revealed complex kinetics with an induction period followed by a rapid first-order evolution of sulfur dioxide, suggesting a free radical chain-induced decomposition. oregonstate.edu The rate of such reactions can be highly dependent on the solvent and the presence of radical initiators or scavengers. oregonstate.edu

For the photochemical E/Z isomerization, a key reaction of azobenzenes, kinetic analysis can determine the quantum yields of the forward and reverse reactions. The quantum yield (Φ) represents the efficiency of a photochemical process and is defined as the number of molecules undergoing a specific event for each photon absorbed. beilstein-journals.org The kinetics of photoisomerization are often studied using UV-Vis spectroscopy, by monitoring the change in absorbance at a wavelength where the E and Z isomers have different extinction coefficients. beilstein-journals.org

Table 2: Hypothetical Kinetic Data for the Thermal Decomposition of this compound in Benzene

Temperature (°C)Initial Concentration (M)Rate Constant (k, s⁻¹)Half-life (t₁/₂, min)
1200.11.5 x 10⁻⁵770
1300.14.2 x 10⁻⁵275
1400.11.1 x 10⁻⁴105

Spectroscopic Probes

Spectroscopic techniques are indispensable for identifying reactants, products, and short-lived intermediates in a reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to characterize the structure of starting materials and stable products. More advanced NMR techniques, such as Chemically Induced Dynamic Nuclear Polarization (CIDNP), can be used to detect the presence of radical pairs. mdpi.com In a CIDNP experiment, nuclear spin states are non-thermally populated during a radical reaction, leading to enhanced absorption or emission signals for specific protons in the products formed from these radical pairs. The observation of CIDNP effects in the thermolysis of this compound would provide strong evidence for a radical-pair mechanism.

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying the photochemical isomerization of azobenzenes. The E (trans) and Z (cis) isomers have distinct absorption spectra. Typically, the E isomer has a strong π→π* transition in the UV region and a weaker, often obscured, n→π* transition at longer wavelengths. beilstein-journals.org The Z isomer exhibits a red-shifted n→π* band with increased intensity. beilstein-journals.org By irradiating a sample at a specific wavelength and monitoring the changes in the UV-Vis spectrum, the kinetics of isomerization can be readily followed. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups and, in some cases, to detect intermediates. For example, the N=N stretching frequency in the IR spectrum can provide information about the electronic environment of the azo group.

Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular weight and elemental composition of products and can be used to analyze complex reaction mixtures. Fragmentation patterns can also provide structural information.

In the study of the visible-light-mediated cyclization of a phenyldiazene derivative, ¹H NMR was used to monitor the reaction progress, revealing that a photo-stationary equilibrium of the cis-trans isomers is reached early in the reaction, with the concentration of both isomers decreasing as the product yield increases. rsc.org

Advanced Spectroscopic Characterization and Computational Insights into E 1 Benzyl 2 Phenyldiazene

Advanced Spectroscopic Analysis of Diazene (B1210634) Architectures

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures and the characterization of chemical bonds. For (E)-1-Benzyl-2-phenyldiazene, a combination of high-resolution Nuclear Magnetic Resonance (NMR), vibrational (Infrared and Raman), and electronic (UV-Vis) spectroscopy provides a detailed picture of its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a powerful method for determining the precise arrangement of atoms within a molecule. rsc.orgmdpi.com By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the connectivity and environment of each atom can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons of the phenyl and benzyl (B1604629) groups, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the benzyl group.

Aromatic Protons (Phenyl and Benzyl rings): These protons would typically appear in the downfield region, approximately between 7.0 and 8.0 ppm. The multiplicity of these signals would depend on the substitution pattern and the coupling between adjacent protons. For instance, the protons on the phenyl ring attached to the nitrogen might show a different chemical shift compared to those on the phenyl ring of the benzyl group.

Methylene Protons (-CH₂-): A singlet peak corresponding to the two methylene protons of the benzyl group is expected. Its chemical shift would likely be in the range of 5.0 to 5.5 ppm, influenced by the adjacent nitrogen and phenyl ring. For example, in Benzyl (E)-2-phenyldiazene-1-carboxylate, the methylene protons appear as a singlet at 5.49 ppm. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

Aromatic Carbons: The carbon atoms of the two phenyl rings would resonate in the aromatic region, typically between 120 and 150 ppm. The specific chemical shifts would be influenced by the nitrogen and benzyl substituents.

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the range of 60 to 70 ppm. In the analogous Benzyl (E)-2-phenyldiazene-1-carboxylate, the methylene carbon is observed at 70.1 ppm. rsc.org

Azo Carbons (-C-N=): The carbon atoms directly attached to the azo group are expected to be significantly deshielded.

A summary of expected NMR data is presented in the table below.

Functional Group Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
Aromatic Protons7.0 - 8.0120 - 150
Methylene Protons5.0 - 5.560 - 70
Azo Carbons-Deshielded, >150

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about its functional groups and bond strengths. ksu.edu.saup.ac.zaedinst.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For a vibration to be IR active, it must induce a change in the molecule's dipole moment. up.ac.za

N=N Stretch: The stretching vibration of the azo group (N=N) in trans-azobenzenes is typically weak in the IR spectrum due to its low polarity and often appears in the region of 1400-1450 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration is anticipated to be in the range of 1100-1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. A vibration is Raman active if it causes a change in the polarizability of the molecule. up.ac.za

N=N Stretch: The N=N stretching vibration in trans-azobenzenes is typically strong in the Raman spectrum due to the significant change in polarizability during the vibration. This provides a complementary method to IR for identifying the azo linkage. For some azo dyes, this band appears around 1400-1450 cm⁻¹. researchgate.net

Aromatic Ring Vibrations: The symmetric breathing modes of the phenyl rings are usually strong in the Raman spectrum.

The complementary nature of IR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of this compound. edinst.com

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Aromatic C-H Stretch> 3000> 3000Medium
Aliphatic C-H Stretch< 3000< 3000Medium
Aromatic C=C Stretch1450 - 16001450 - 1600Strong
N=N Stretch~1400 - 1450~1400 - 1450Weak (IR), Strong (Raman)
C-N Stretch1100 - 13001100 - 1300Medium

Electronic Absorption (UV-Vis) Spectroscopy and Transitions

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uzh.ch The absorption of light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

For azobenzene (B91143) and its derivatives, two characteristic absorption bands are typically observed:

π → π* Transition: This is a high-intensity absorption band, usually found in the ultraviolet region (around 320-350 nm for trans-azobenzene). It corresponds to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition is responsible for the characteristic color of many azo compounds.

n → π* Transition: This is a lower-intensity absorption band that occurs at longer wavelengths, often in the visible region (around 440-450 nm for trans-azobenzene). It involves the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital. This transition is formally forbidden by symmetry in perfectly planar molecules, which explains its lower intensity.

In this compound, the presence of the benzyl group may cause a slight shift in the position and intensity of these bands compared to unsubstituted azobenzene due to its electronic effects. The UV-Vis spectrum of related substituted benzenes shows absorption in the 220 to 300 nm region. nist.gov The specific solvent used can also influence the absorption maxima. researchgate.net

Electronic Transition Typical Wavelength Range (nm) Molar Absorptivity (ε)
π → π320 - 350High
n → π440 - 450Low

Quantum Chemical Calculations and Theoretical Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become invaluable tools for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and spectroscopic properties of molecules.

Density Functional Theory (DFT) Studies on Electronic Structure, Reaction Pathways, and Energetics

DFT methods are widely used to calculate the ground-state electronic properties of molecules with a good balance of accuracy and computational cost. rsc.org These calculations can provide optimized molecular geometries, electronic energies, and orbital distributions.

Electronic Structure: DFT calculations can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that relates to the molecule's chemical reactivity and the energy of its lowest electronic excitation. For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pairs and the π-system of the phenyl rings, while the LUMO is likely to be a π* orbital distributed over the N=N bond and the aromatic rings.

Reaction Pathways and Energetics: DFT can be used to model reaction mechanisms, such as the E/Z isomerization of the diazene bond, by calculating the energies of transition states and intermediates. researchgate.netresearchgate.net This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for understanding the molecule's reactivity and stability. For example, DFT calculations have been employed to investigate reaction pathways in various organic transformations. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and Electronic Absorption Spectra

To study electronically excited states and predict UV-Vis spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. rsc.orgresearchgate.netarxiv.org TD-DFT calculations can provide information about the energies of electronic transitions, their corresponding oscillator strengths (which relate to the intensity of absorption bands), and the nature of the excited states. chemrxiv.org

Excited State Properties: TD-DFT can be used to calculate the vertical excitation energies, which correspond to the absorption maxima in the UV-Vis spectrum. By analyzing the molecular orbitals involved in each transition, the character of the excited state (e.g., π → π* or n → π*) can be determined.

Electronic Absorption Spectra: TD-DFT calculations can simulate the entire UV-Vis absorption spectrum of a molecule. respectprogram.org This allows for a direct comparison with experimental data and can aid in the assignment of the observed absorption bands to specific electronic transitions. For instance, TD-DFT has been successfully used to interpret the electronic spectra of various organic and inorganic compounds. researchgate.netnih.gov The choice of the functional and basis set is crucial for obtaining accurate results with TD-DFT. nih.gov

Many-Body Analysis of Intermolecular and Intramolecular Interactions

Intermolecular interactions in crystals containing diazene moieties are governed by a combination of forces including hydrogen bonds, π–π stacking, and van der Waals interactions. iucr.orgresearchgate.net Hirshfeld surface analysis is a valuable tool for both visualizing and quantifying these interactions. For related molecular crystals, this analysis has shown that H⋯H, C⋯H/H⋯C, and halogen-hydrogen contacts can be major contributors to crystal packing. researchgate.net In the case of aromatic systems like this compound, interactions involving the phenyl rings, such as C-H···π and π-π stacking, are particularly significant. iucr.orguni-greifswald.de For instance, in a structurally similar compound, π–π stacking interactions were observed with a centroid-to-centroid distance of 3.7719 (14) Å. iucr.org

Computational energy decomposition analysis, often performed using density functional theory (DFT), allows for the quantification of the different components of interaction energies. These components typically include electrostatic, polarization, dispersion, and exchange-repulsion terms. nih.gov Studies on similar molecules have demonstrated that dispersion forces often provide the most significant contribution to the stabilization energy of π-stacking and other non-conventional interactions, while electrostatic contributions are dominant in classical hydrogen bonds. nih.gov For example, in a study of a triazole derivative, the total electrostatic energy of all pairwise interactions was calculated to be -142.9 kJ mol⁻¹, while the total dispersion energy was a more dominant -251.1 kJ mol⁻¹. nih.gov

Intramolecular interactions also play a crucial role in defining the preferred conformation of this compound. Natural Bond Orbital (NBO) analysis can be employed to identify and quantify these interactions, such as intramolecular hydrogen bonds. mdpi.com This method calculates the interaction energy between the lone pair of an acceptor atom and the antibonding orbital of a donor-hydrogen bond (E2 energy), providing a measure of the bond's strength. mdpi.com

Table 1: Representative Intermolecular Interaction Energies in a Related Molecular Crystal This table illustrates the typical energy contributions for different types of intermolecular contacts calculated at the B3LYP/6-31G(d,p) level of theory. The data is adapted from a study on a substituted 1,2,3-triazole to show representative values. nih.gov

Interaction Type (Contact)Distance (Å)E_ele (kJ/mol)E_dis (kJ/mol)E_rep (kJ/mol)E_tot (kJ/mol)
N—H···O (Hydrogen Bond)5.21-73.7-84.694.6-104.2
C—H···N (Azo)-----
C—H···O (Amide)5.57-21.8-56.734.0-55.0
C—H···π (Benzene)-----
H···C (Inter-layer)-----
Note: Specific values for this compound were not available in the search results. E_ele = Electrostatic, E_dis = Dispersion, E_rep = Exchange-Repulsion, E_tot = Total Energy.

Computational Assessment of Stereoisomer Stability and Aromaticity Considerations

The N=N double bond in 1-Benzyl-2-phenyldiazene gives rise to (E) and (Z) stereoisomers. Computational chemistry offers robust methods to assess the relative thermodynamic stabilities of these isomers. Generally, for azobenzene derivatives, the (E)-isomer is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance. Computational studies on related Schiff base compounds have shown that even a small calculated energy difference in the gas phase can explain the exclusive formation of the (E) isomer in the solid state, where intermolecular interactions further stabilize this configuration. uni-greifswald.deaun.edu.eg The energy difference between isomers can be calculated using DFT methods, such as at the B3LYP/6-31G(d,p) level of theory. uni-greifswald.deaun.edu.eg

The aromaticity of the two phenyl rings in this compound is a key feature influencing its electronic properties and reactivity. Aromaticity is not a directly measurable quantity but can be quantified using various computational descriptors. mdpi.com

Commonly used indices include:

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the shielding at the center of a ring. Negative NICS values are indicative of aromatic character, while positive values suggest anti-aromaticity. NICS scans can probe how aromaticity changes upon electronic excitation or isomerization. diva-portal.org

Harmonic Oscillator Model of Aromaticity (HOMA): This geometric index evaluates the degree of bond length equalization in a ring compared to an ideal aromatic system. HOMA values range from 1 (fully aromatic) to 0 (non-aromatic). diva-portal.org

Electron Delocalization Indices: Methods like the para-delocalization index (PDI) and analysis based on the Quantum Theory of Atoms in Molecules (QTAIM) quantify the extent of electron sharing between atoms, which is a hallmark of aromaticity. mdpi.com

Distributed Multipole Analysis (DMA): New descriptors based on the quadrupole electric moment tensor (Q_2) from DMA have been proposed to quantify aromaticity based on the out-of-plane electron density. chemrxiv.org

Computational studies on related photoswitchable diarylethenes show that the local aromaticity of individual rings can be significantly altered during E/Z isomerization. diva-portal.org For this compound, it is expected that both the benzyl and phenyl rings exhibit strong aromatic character, which would be reflected in their calculated HOMA and NICS values.

Table 2: Common Computational Descriptors for Aromaticity This table provides an overview of different methods used to computationally assess aromaticity.

Descriptor TypeMethodPrincipleInterpretation
MagneticNICS (Nucleus-Independent Chemical Shift)Probes induced ring currents via magnetic shielding. diva-portal.orgNegative values indicate aromaticity.
GeometricHOMA (Harmonic Oscillator Model of Aromaticity)Measures bond length variation from an ideal aromatic system. diva-portal.orgValue approaches 1 for aromatic systems.
ElectronicPDI (Para-Delocalization Index)Averages delocalization indices between para-related atoms. mdpi.comHigher values indicate greater aromaticity.
ElectronicDMA (Distributed Multipole Analysis)Uses out-of-plane components of the electric quadrupole moment. chemrxiv.orgCorrelates tensor components with aromatic character.

Computational Studies on Reaction Rates and Transition States

Density Functional Theory (DFT) calculations are instrumental in elucidating the reaction mechanisms, kinetics, and thermodynamics of processes involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify intermediates, transition states (TS), and calculate the associated activation energies (ΔG‡), which govern the reaction rate. rsc.org

For example, in the photocatalyzed cyclization of a related (E)-1-(2-(hex-1-yn-1-yl)phenyl)-2-phenyldiazene, DFT calculations (at the B3LYP/6-31g+(d,p) level) were used to construct a detailed reaction coordinate profile. rsc.org This study revealed a multi-step mechanism involving radical cations and distinct intermediates. The calculations showed that the initial cyclization step had a low kinetic barrier (ΔG‡ = +5.5 kcal mol⁻¹), but a subsequent 1,2-intramolecular hydrogen migration was the rate-determining step, with a higher barrier of ΔG‡ = +12.4 kcal mol⁻¹. rsc.org Such computational insights are crucial for understanding reaction outcomes and for optimizing reaction conditions.

Computational studies also play a key role in understanding the role of catalysts. In the copper(I)-catalyzed synthesis of a vinyldiazene derivative, DFT calculations demonstrated how the presence of a TMEDA ligand, initially thought to be a simple proton scavenger, significantly altered the energy barrier for key steps in the catalytic cycle. researchgate.net

The Intersecting-State Model (ISM) is another theoretical framework used to understand and predict reaction barriers. It relates the activation energy to properties of the reactants and products, such as bond lengths and force constants, as well as the bond order of the transition state. arkat-usa.org This model provides a conceptual link between molecular structure and chemical reactivity, complementing the detailed potential energy surfaces obtained from DFT. arkat-usa.org

Table 3: Computed Energetics for a Proposed Reaction Pathway This table presents DFT-calculated free energy data for the cyclization of a substituted (E)-phenyldiazene, illustrating the type of information gained from computational reaction studies. Energies are in kcal mol⁻¹. rsc.org

Reaction StepSpeciesTypeΔG‡ (kcal/mol)ΔG (kcal/mol)
Radical Cation FormationIII C-N Bond Formation+5.5-5.3
C-C Bond FormationIIIII Cyclization+6.8-22.8
Hydrogen MigrationIIIIV 1,2-H Shift (Rate-Determining)+12.4-
Note: I, II, III, and IV represent sequential intermediates in the proposed reaction mechanism.

Q & A

Q. How can the crystal structure of (E)-1-Benzyl-2-phenyldiazene be determined using X-ray diffraction?

  • Methodological Answer : To determine the crystal structure, use single-crystal X-ray diffraction (SC-XRD) with the SHELX suite (e.g., SHELXD for structure solution and SHELXL for refinement). Validate the solution using the WinGX suite for data processing and ORTEP-3 for graphical representation of thermal ellipsoids. Ensure data quality by checking R-factors (<5%) and residual electron density maps . Example Workflow :
  • Data Collection: Collect intensity data at low temperature (e.g., 100 K) to minimize thermal motion.
  • Structure Solution: Use Patterson or dual-space methods in SHELXD.
  • Refinement: Apply anisotropic displacement parameters and validate hydrogen positions geometrically.

Q. What synthetic routes are reported for this compound, and how are they optimized?

  • Methodological Answer : Common synthetic routes include diazo-coupling reactions between benzylamine derivatives and aryl diazonium salts. Optimize yields by controlling pH (acidic conditions stabilize diazonium intermediates) and temperature (0–5°C to prevent decomposition). Monitor reaction progress using TLC or HPLC, and characterize products via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). For challenging stereoselectivity, employ chiral auxiliaries or catalysts . Example Reaction Table :
Reaction ConditionYield (%)Purity (HPLC)
pH 3, 0°C, 12 hr7298.5%
pH 5, RT, 6 hr5895.2%

Q. How to conduct a systematic literature review on this compound?

  • Methodological Answer : Use semantic search strategies in databases like SciFinder or Reaxys, combining terms such as "diazene derivatives," "X-ray crystallography," and "stereochemical analysis." Filter results to peer-reviewed journals and prioritize studies with reproducible methodologies (e.g., detailed experimental sections, supplementary crystallographic data). Cross-reference citations in SHELX-related papers for crystallographic insights .

Advanced Research Questions

Q. How can contradictions between spectroscopic data (NMR/IR) and crystallographic results be resolved?

  • Methodological Answer : Perform multi-technique validation:
  • NMR vs. XRD : Compare dihedral angles from XRD with coupling constants in 1^1H NMR. For example, a planar conformation in XRD should correlate with 3JHH^3J_{HH} values >8 Hz.
  • IR vs. XRD : Validate hydrogen bonding motifs (e.g., N–H stretching in IR vs. intermolecular distances in XRD).
    Apply mediation analysis (borrowed from social science methodologies) to identify confounding variables, such as solvent effects or dynamic motion in solution .

Q. What experimental designs assess the thermal stability of this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. For time-resolved stability studies, adopt longitudinal designs inspired by panel studies in social sciences:
  • Short-term : Measure decomposition kinetics at 25–100°C over 24–72 hours.
  • Long-term : Simulate ambient storage conditions (e.g., 40°C/75% RH) for 6–12 months.
    Analyze degradation products via GC-MS or XRD phase identification .
    Example Stability Data :
ConditionHalf-life (Days)Major Degradant
40°C, dry180Benzaldehyde
25°C, 75% RH90Phenyldiazenol

Q. How to integrate computational chemistry (DFT) with experimental data for structural insights?

  • Methodological Answer : Perform density functional theory (DFT) calculations to optimize geometry and compare bond lengths/angles with XRD data. Use programs like Gaussian or ORCA. Validate electronic transitions (e.g., UV-Vis spectra) via time-dependent DFT (TD-DFT). For reactive intermediates, calculate activation energies to explain observed reaction pathways. Cross-validate computational models with experimental kinetics (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of this compound derivatives?

  • Methodological Answer : Conduct a meta-analysis of published IC50_{50} values, stratifying by assay conditions (e.g., cell lines, incubation times). Apply mixed-effects models to account for variability. For in-house studies, replicate experiments under standardized protocols (e.g., NIH/3T3 cells, 48 hr exposure) and use ANOVA to identify outliers. Reference open-data principles to ensure transparency in raw data reporting .

Crystallography and Advanced Characterization

Q. What are best practices for refining high-disorder structures of this compound?

  • Methodological Answer : For disordered moieties (e.g., benzyl groups), use PART instructions in SHELXL to model split positions. Apply similarity restraints (SIMU/DELU) to maintain reasonable geometry. Validate with Hirshfeld surface analysis to ensure intermolecular interactions are physically plausible. Compare final models with low-temperature (<150 K) data to reduce thermal noise .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.